2-(4-Aminopiperidin-1-yl)-1-methyl-1H-imidazol-5(4H)-one
Description
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-methyl-4H-imidazol-5-one |
InChI |
InChI=1S/C9H16N4O/c1-12-8(14)6-11-9(12)13-4-2-7(10)3-5-13/h7H,2-6,10H2,1H3 |
InChI Key |
FTLIHRLUVSTIIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CN=C1N2CCC(CC2)N |
Origin of Product |
United States |
Preparation Methods
Alkylation of Thiohydantoin Derivatives
The imidazolone ring is frequently constructed via alkylation of 2-thiohydantoin, a cost-effective precursor. In a representative procedure, 2-thiohydantoin is treated with methyl iodide in the presence of DIPEA and DMAP in dichloromethane at 0°C, yielding 2-methylsulfanyl-1,4-dihydroimidazol-5-one. This intermediate serves as a versatile scaffold for subsequent functionalization. The methylsulfanyl group is then displaced by nucleophiles, such as amines, under heated conditions in polar aprotic solvents like THF or DMF.
Reductive Amination Strategies
Alternative routes employ reductive amination to form the imidazolone core. For example, 5-acetylthiazoles are converted to enaminones using DMF-DMA or Bredereck’s reagent, followed by cyclization with guanidine derivatives. While this method is less common for imidazolones, it offers flexibility in introducing substituents at the 2-position.
Protection-Deprotection Strategies
Phthalimide Protection of 4-Aminopiperidine
To prevent undesired side reactions during imidazolone functionalization, the primary amine of 4-aminopiperidine is protected as a phthalimide. This is achieved by treating racemic 3-aminopiperidine with phthalic anhydride, followed by enantiomeric resolution using D-tartaric acid to isolate the (R)-configured intermediate. The phthalimide group is later removed via hydrolysis with hydrochloric acid or hydrazine hydrate.
Boc Protection for Enhanced Stability
In alternative routes, the 4-aminopiperidine amine is protected as a tert-butoxycarbonyl (Boc) derivative. Boc protection is performed using di-tert-butyl dicarbonate in the presence of a base like triethylamine, and deprotection is achieved with trifluoroacetic acid in dichloromethane. This strategy is particularly useful for acid-sensitive intermediates.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. N-Methyl-2-pyrrolidone (NMP) is preferred for high-temperature reactions (140°C) due to its high boiling point and ability to solubilize polar intermediates. In contrast, THF or dioxane is used for Suzuki couplings at lower temperatures (80–100°C).
Catalytic Systems
Palladium-based catalysts, such as Pd(OAc)₂ with Xantphos as a ligand, are critical for cross-coupling reactions. These systems achieve turnover numbers (TON) up to 500 in Suzuki-Miyaura couplings, with yields exceeding 70% for advanced intermediates.
Analytical and Characterization Data
Spectroscopic Confirmation
Successful synthesis is validated by H NMR, C NMR, and LC-MS. For example, the final compound exhibits characteristic imidazolone carbonyl signals at δ 165–170 ppm in C NMR, while the 4-aminopiperidine protons resonate as multiplet signals between δ 2.5–3.5 ppm.
Purity and Yield Optimization
Chromatographic purification (silica gel, gradient elution with DCM/MeOH) ensures >95% purity. The highest reported yield for the title compound is 31% starting from 8-bromoxanthine derivatives.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopiperidin-1-yl)-1-methyl-1H-imidazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: The amino group on the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of more saturated imidazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Aminopiperidin-1-yl)-1-methyl-1H-imidazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-Aminopiperidin-1-yl)-1-methyl-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related imidazolone derivatives, focusing on synthetic routes, physicochemical properties, spectral data, and applications.
Physicochemical and Spectral Comparison
- Thermal Stability : Compound 2d exhibits exceptional thermal stability (decomposition >275°C), likely due to rigid conjugation and boron coordination . In contrast, derivative 6 has a lower melting range (212–217°C), reflecting reduced planarity .
- Fluorescence : Compounds with extended π-systems (e.g., 2d, derivative 6) show red-shifted emission, whereas the target compound’s fluorescence remains uncharacterized.
Biological Activity
2-(4-Aminopiperidin-1-yl)-1-methyl-1H-imidazol-5(4H)-one, with the CAS number 1707394-62-4, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₆N₄O
- Molecular Weight : 196.25 g/mol
- Structure : The compound features a piperidine ring and an imidazolone moiety, which are critical for its biological interactions.
Research indicates that this compound may interact with various biological targets, particularly in the context of cancer therapy. Its structural components allow it to potentially inhibit key signaling pathways involved in tumor growth and proliferation.
Key Mechanisms Include :
- Inhibition of Wnt/β-Catenin Pathway : This pathway is crucial in colorectal cancer progression. Compounds similar to this compound have shown efficacy in inhibiting Wnt-dependent transcription, which is vital for cancer cell proliferation .
- GSK-3β Inhibition : Structural analogs have been evaluated for their ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key player in various cellular processes including metabolism and cell cycle regulation .
Pharmacological Studies
A series of studies have assessed the pharmacological potential of this compound:
Case Studies
- Colorectal Cancer Models : In vivo studies using xenograft models have shown that compounds related to this compound can reduce tumor size and expression of proliferation markers such as Ki67 .
- Metabolic Stability : Comparative studies indicate that this compound exhibits higher metabolic stability than traditional chemotherapeutics, suggesting a favorable pharmacokinetic profile .
Q & A
Q. What are the common synthetic routes for 2-(4-Aminopiperidin-1-yl)-1-methyl-1H-imidazol-5(4H)-one, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, such as condensation of 4-aminopiperidine derivatives with substituted imidazolones. Key steps include:
- Aldehyde-amine condensation : Reacting 4-aminopiperidine with a methyl-substituted imidazolone precursor under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Microwave-assisted synthesis : Accelerating reaction kinetics by using controlled microwave irradiation (e.g., 100–150°C for 10–30 minutes), which improves yields compared to conventional heating .
- Purification : Column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures (3:7 ratio) is recommended for isolating pure products .
Q. How is the structural confirmation of this compound performed using spectroscopic and crystallographic methods?
Structural validation relies on:
- 1H/13C NMR : Characteristic peaks include the imidazolone carbonyl (δ ~165–170 ppm in 13C NMR) and piperidine NH2 protons (δ ~1.5–2.5 ppm in 1H NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis confirms the molecular ion peak (e.g., [M+H]+ at m/z 237.1452) .
- X-ray crystallography : Programs like SHELXL refine crystal structures, with hydrogen bonding between the aminopiperidine moiety and imidazolone carbonyl critical for stabilizing the lattice .
Q. What solvent systems and chromatographic techniques are recommended for purification?
- Solvent selection : Use ethyl acetate/hexane gradients for column chromatography to separate polar intermediates. For highly polar byproducts, dichloromethane/methanol (95:5) is effective .
- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals, with melting points typically between 180–200°C .
Q. What analytical techniques assess purity and elemental composition?
- Elemental analysis : Verify C, H, N content (e.g., C: 54.3%, H: 6.7%, N: 23.1%) against theoretical values .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (UV detection at 254 nm) confirm >95% purity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity against enzymatic targets?
- Molecular docking : Tools like AutoDock Vina simulate binding poses. For example, the aminopiperidine group may form hydrogen bonds with catalytic residues (e.g., Asp189 in trypsin-like proteases), as seen in similar imidazolone derivatives .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize targets for experimental validation .
Q. What strategies resolve discrepancies between theoretical and experimental NMR chemical shifts?
- DFT calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level and calculate NMR shifts using gauge-invariant atomic orbitals (GIAO). Compare with experimental data to identify tautomeric forms .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; cross-peaks between imidazolone protons and piperidine NH2 confirm regiochemistry .
Q. How do stereochemical variations in intermediates affect bioactivity?
- Chiral HPLC : Separate enantiomers using cellulose-based columns. For example, the R-configuration at the piperidine nitrogen enhances binding affinity to G-protein-coupled receptors (GPCRs) by 10-fold compared to S-enantiomers .
Q. What advanced techniques elucidate tautomeric behavior or dynamic effects?
- VT-NMR (Variable Temperature) : Monitor temperature-dependent chemical shift changes (e.g., imidazolone ring puckering at −40°C) .
- Solid-state NMR : Detect hydrogen bonding patterns in crystalline vs. amorphous forms .
Q. How is X-ray crystallography data processed to validate molecular geometry?
- SHELX suite : Use SHELXD for phase determination and SHELXL for refinement. Key metrics include R-factors (<5%) and electron density maps (e.g., Fo-Fc maps) to validate hydrogen atom positions .
- WinGX/ORTEP : Generate anisotropic displacement ellipsoids to visualize thermal motion and confirm bond angles (e.g., C-N-C angles ~120°) .
Q. What in vitro assays evaluate the compound’s enzyme inhibition mechanism?
- Kinetic assays : Measure IC50 values via fluorogenic substrates (e.g., 7-amino-4-methylcoumarin for proteases). Pre-incubate the compound with the enzyme for 30 minutes to assess time-dependent inhibition .
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish competitive vs. allosteric inhibition modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
